![molecular formula C8H19NO B14013201 1-[Butyl(methyl)amino]propan-2-ol CAS No. 29151-43-7](/img/structure/B14013201.png)
1-[Butyl(methyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Butyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
The synthesis of 1-[Butyl(methyl)amino]propan-2-ol can be achieved through several routes. One common method involves the reaction of butylamine with methylamine in the presence of a suitable catalyst, followed by the addition of propylene oxide. The reaction conditions typically include moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-[Butyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Applications De Recherche Scientifique
1-[Butyl(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[Butyl(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
1-[Butyl(methyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound also contains an amino and hydroxyl group but differs in the alkyl substituents attached to the nitrogen atom.
Isobutanol: While structurally different, isobutanol shares some chemical properties and industrial applications with this compound.
1-Amino-2-methylpropan-2-ol: This compound has a similar backbone but with different substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
29151-43-7 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-[butyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-9(3)7-8(2)10/h8,10H,4-7H2,1-3H3 |
Clé InChI |
XWGCFIRSVPQIEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


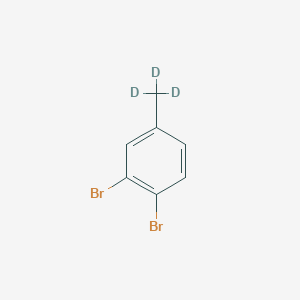
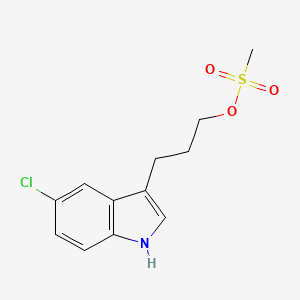
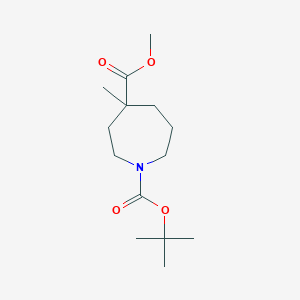
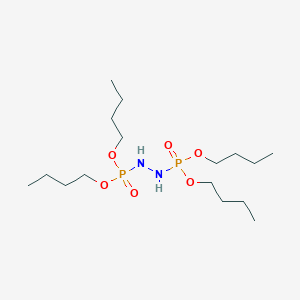
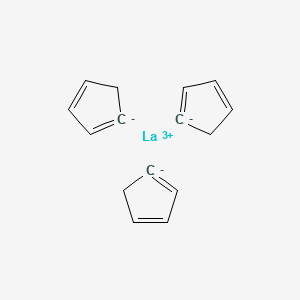
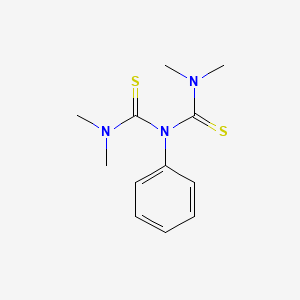

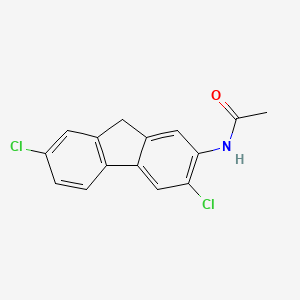
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
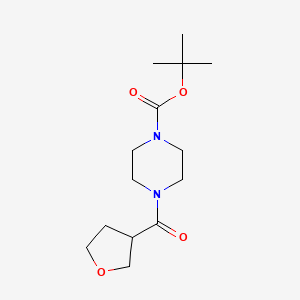
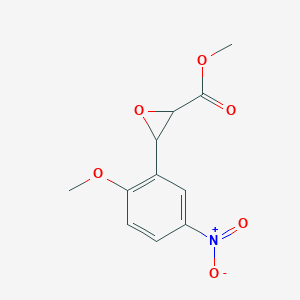
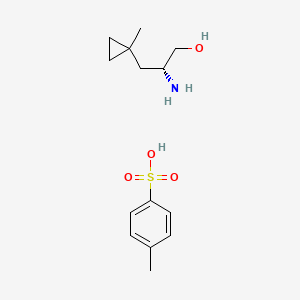
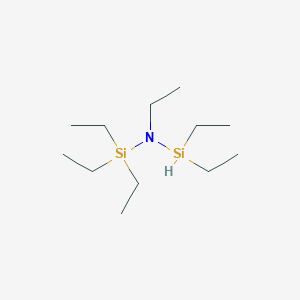
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
